REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[CH2:13]1[CH2:14][C:15]12[CH2:16][NH:17][CH2:18][CH2:19]2.[CH3:29][CH2:30][OH:31].[CH3:32][S:33]([CH3:34])=[O:35].[Cl:1][c:2]1[cH:3][c:4]([N+:10](=[O:11])[O-:12])[c:5]([NH2:6])[cH:7][c:8]1[Cl:9].[Cl:26][CH2:27][Cl:28].[K+:24].[K+:25]>>[Cl:1][c:2]1[cH:3][c:4]([N+:10](=[O:11])[O-:12])[c:5]([NH2:6])[cH:7][c:8]1[N:17]1[CH2:16][C:15]2([CH2:13][CH2:14]2)[CH2:19][CH2:18]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CC2(CC2)CN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Cl)c(Cl)cc1[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc(N2CCC3(CC3)C2)c(Cl)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |